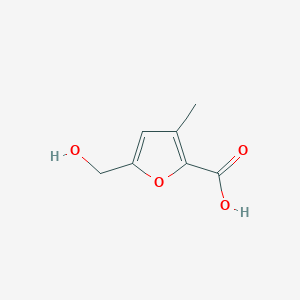

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is a significant added-value intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods .

Synthesis Analysis

HMFCA can be synthesized by the biotransformation of HMF. A new whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 has been reported to produce HMFCA from HMF . After optimization, a 90.1% yield of HMFCA was attained within 6 hours using a 100 mM substrate .Molecular Structure Analysis

The molecular structure of HMFCA has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

The reaction pathway of HMFCA formation involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The presence of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

The physical and chemical properties of HMFCA include its appearance, odor, density, melting point, boiling point, and UV-vis .科学的研究の応用

Electrocatalytic Oxidation

The compound can be used in the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) to synthesize 2,5-furandicarboxylic acid (FDCA). This process has attracted considerable attention due to its mild reaction conditions, rapid reaction, and high conversion .

Biomass Utilization

The compound plays a significant role in the utilization and development of biomass resources. It’s an efficient solution to mitigate the fossil energy crisis .

Synthesis of Value-Added Chemicals

5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid can be used as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides .

Biofuel Production

The compound has been discovered to be a precursor for biofuel production and can be produced from biomass, which is readily available, renewable, and sustainable .

Catalyst Research

Numerous important scientific groups are carrying out studies on the synthesis, and applications of HMF and its derivatives .

Enzyme Engineering

The compound can be used in enzyme engineering. For example, a controlled approach has been developed that can be applied in cases when it is desired to test all different combinations of several specific gene fragments (with predefined mutations) .

作用機序

Safety and Hazards

将来の方向性

The efficient production of HMFCA has made Pseudomonas aeruginosa PC-1 a promising whole-cell biocatalyst for selective, large-scale biotransformation of HMF . The synthesis of value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) is one of the future directions .

特性

IUPAC Name |

5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZFNBLPFJDMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2848045.png)

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)

![N-(2-chlorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2848055.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2848057.png)

![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)